2-cyclopropyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Coordination Complexes Synthesis: Compounds with structures related to the one have been used to synthesize novel Co(II) and Cu(II) coordination complexes, demonstrating the potential for forming stable complexes with metals. These complexes were studied for their hydrogen bonding and self-assembly processes, showcasing the compound's utility in constructing supramolecular architectures with significant antioxidant activity (K. Chkirate et al., 2019).
Synthetic Chemistry and Molecular Structures
- Cyclopropane Synthesis: Research into cyclopropylideneacetic acids and esters has revealed a CuX(2)-mediated cyclization reaction, providing a method for synthesizing furanones and pyran-2-ones, which are important intermediates in organic synthesis. This highlights the cyclopropyl group's role in facilitating the construction of complex molecular structures (Xian Huang & Hongwei Zhou, 2002).
Antifungal and Antimicrobial Applications
- Antifungal Activity: Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, related in structure, have shown efficacy against Candida albicans, indicating the potential of cyclopropyl-containing compounds in developing new antifungal agents (H. Maruoka et al., 2008).
- Antimicrobial Agents Synthesis: A study focused on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, which includes reactions with cyanoacetamide, highlighting the versatility of related compounds in creating antimicrobial agents (E. Darwish et al., 2014).
Advanced Material and Chemical Synthesis
- Material Synthesis: The cyclopropyl group's reactivity has been exploited in various chemical transformations, including the synthesis of cyclopropanes and their incorporation into more complex molecules. This underscores the group's versatility in material science and synthetic chemistry (V. V. Prokopenko et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus and cyclopropane are known to bind with high affinity to multiple receptors . These structural motifs are widespread in natural products and are usually essential for biological activities .
Mode of Action
Compounds with similar structures, such asindole derivatives , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be involved in two major pathways depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Compounds with similar structures, such as indole derivatives, have shown diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
2-cyclopropyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(7-11-1-2-11)16-13-8-15-17(10-13)9-12-3-5-19-6-4-12/h8,10-12H,1-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBPKEHJVUCKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.